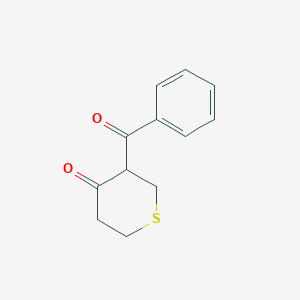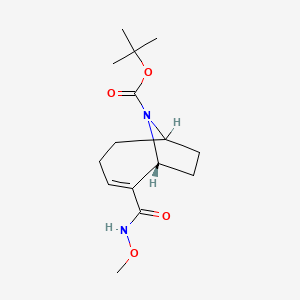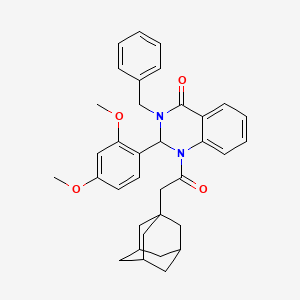![molecular formula C15H22N2S B14283266 5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane] CAS No. 141421-17-2](/img/structure/B14283266.png)
5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a propylsulfanyl group and a spiro connection to a cyclohexane ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of formic acid or trimethyl orthoformate as a condensing agent . The reaction conditions often include heating under reflux and the use of catalysts such as zinc or iron powder .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane], often employs microwave-assisted synthesis. This method offers advantages such as reduced reaction times and higher yields compared to conventional heating . The use of environmentally benign solvents like water and the incorporation of renewable resources like D-glucose as a carbon source are also explored in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Propylsulphanyl)-1H-benzimidazol-2-amine: Another benzimidazole derivative with similar structural features.
Albendazole: A well-known benzimidazole derivative used as an antiparasitic agent.
Uniqueness
5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1’-cyclohexane] is unique due to its spiro connection to a cyclohexane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
141421-17-2 |
|---|---|
Molekularformel |
C15H22N2S |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
5-propylsulfanylspiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C15H22N2S/c1-2-10-18-12-6-7-13-14(11-12)17-15(16-13)8-4-3-5-9-15/h6-7,11,16-17H,2-5,8-10H2,1H3 |
InChI-Schlüssel |
DSGDTUDDJVZOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC2=C(C=C1)NC3(N2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


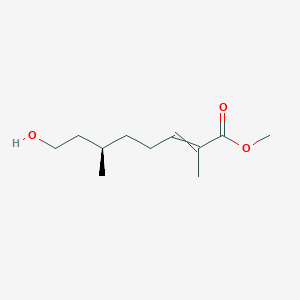
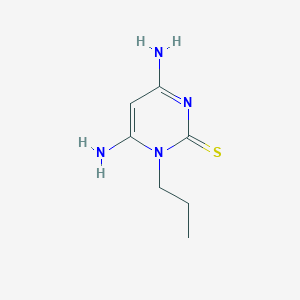
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
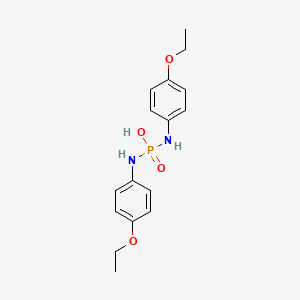
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
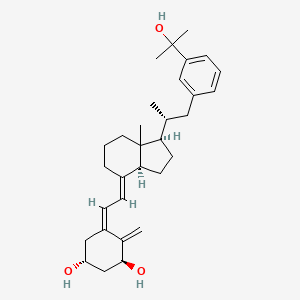
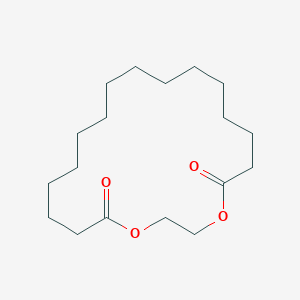
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
